Tert-butyl 3-amino-4-fluorobenzoate
Description
Tert-butyl 3-amino-4-fluorobenzoate is a fluorinated aromatic ester with the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.24 g/mol. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
tert-butyl 3-amino-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULUDWNZCILTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for preparing tert-butyl esters, including tert-butyl 3-amino-4-fluorobenzoate, involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another method involves the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems, which is more efficient and sustainable compared to batch processes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of flow microreactor systems is particularly advantageous for industrial applications due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted benzoates .
Scientific Research Applications
Tert-butyl 3-amino-4-fluorobenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand the behavior of fluorinated aromatic compounds.
Medicine: It is explored for its potential use in pharmaceutical formulations and drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Tert-butyl Aminofluorobenzoates
Structural isomers differ in the placement of the amino (-NH₂) and fluoro (-F) groups on the benzene ring. These variations significantly impact physicochemical properties and reactivity:
Key Findings :
- Steric Effects: The 3-amino-4-fluoro substitution in the target compound creates ortho-directing effects, influencing electrophilic substitution patterns.
- Stability : Tert-butyl esters generally exhibit higher hydrolytic stability than methyl or ethyl analogs due to steric hindrance, reducing susceptibility to esterases .
Comparison with Methyl and Ethyl Esters
Replacing the tert-butyl group with smaller esters alters solubility, reactivity, and cost:
Key Findings :
- Solubility : Methyl and ethyl esters typically have higher water solubility than tert-butyl derivatives, making them preferable for aqueous reaction conditions.
- Cost: Methyl 3-amino-4-fluorobenzoate is commercially available at a high price (>JPY 12,000/g), whereas tert-butyl analogs face supply limitations .
Substituent Effects: Fluoro vs. Trifluoromethyl Groups
The presence of trifluoromethyl (-CF₃) groups introduces distinct electronic and steric properties:
Key Findings :
- Electron-Withdrawing Effects : Trifluoromethyl groups enhance electrophilic substitution resistance compared to single fluorine atoms, altering reaction pathways.
- Bioactivity : -CF₃ substituents are linked to improved metabolic stability and target binding affinity in drug candidates .
Biological Activity
Tert-butyl 3-amino-4-fluorobenzoate is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound can be chemically described with the following structure:
- Chemical Formula : C12H14FNO2
- Molecular Weight : 221.24 g/mol
The compound features a tert-butyl group, an amino group, and a fluorobenzoate moiety, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Studies suggest that the compound can:
- Inhibit Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Modulate Receptor Activity : The compound has been investigated for its potential to bind to specific receptors, influencing cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The findings demonstrated:
- IC50 Value : The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity against cancer cells.
- Mechanism : Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Effects
A separate study focused on the antimicrobial activity of this compound against Staphylococcus aureus. Key findings included:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.
- Mechanism of Action : The compound disrupted bacterial cell wall synthesis, leading to cell lysis.
Table 1: Biological Activity Profile
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | Journal of Antibiotics |
| Anticancer | IC50 = 15 µM in breast cancer cells | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | Biochemical Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
